6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
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Overview
Description
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a nitrile group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with methyl thioglycolate in the presence of a base to form an intermediate. This intermediate is then cyclized using a suitable catalyst to form the pyran ring. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxamide
- 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carboxylic acid
- 6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-methanol
Uniqueness
6-(3-Chlorophenyl)-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
144361-58-0 |
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Molecular Formula |
C13H8ClNO2S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-3-2-4-9(14)5-8/h2-6H,1H3 |
InChI Key |
ZJAZMSZLJUECBI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
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